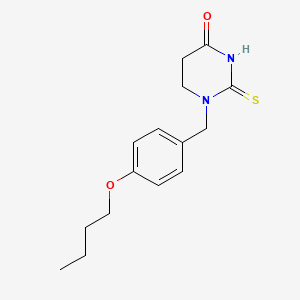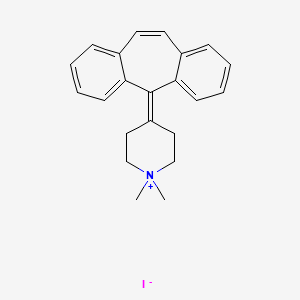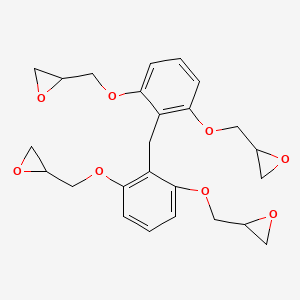
2,2',2'',2'''-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’‘,2’‘’-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane is a complex organic compound characterized by its unique structure, which includes multiple oxirane (epoxide) groups attached to a methylene-bridged benzene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane typically involves the following steps:
Formation of the Benzene Ring System: The initial step involves the synthesis of the benzene ring system with appropriate substituents. This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of Methylene Bridges: The methylene bridges are introduced using formaldehyde or other methylene donors under acidic or basic conditions.
Attachment of Oxirane Groups: The final step involves the formation of oxirane groups through epoxidation reactions. This can be achieved using peracids such as m-chloroperbenzoic acid or other epoxidizing agents.
Industrial Production Methods
In an industrial setting, the production of 2,2’,2’‘,2’‘’-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’‘,2’‘’-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can lead to the opening of the oxirane rings, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation or reduction reactions.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,2’,2’‘,2’‘’-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and resins with enhanced mechanical and thermal properties.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive oxirane groups.
Mecanismo De Acción
The mechanism of action of 2,2’,2’‘,2’‘’-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The compound’s multiple oxirane groups allow for cross-linking and polymerization reactions, which are crucial in materials science applications.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A Diglycidyl Ether: Similar in having multiple oxirane groups but differs in the structure of the central core.
Epoxidized Soybean Oil: Contains oxirane groups but is derived from a natural source and has a different structural framework.
Triglycidyl Isocyanurate: Another compound with multiple oxirane groups, used in powder coatings and adhesives.
Uniqueness
2,2’,2’‘,2’‘’-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane is unique due to its methylene-bridged benzene ring system, which provides rigidity and stability. This structural feature, combined with the presence of multiple oxirane groups, makes it particularly valuable in applications requiring high-performance materials.
Propiedades
Número CAS |
52174-57-9 |
|---|---|
Fórmula molecular |
C25H28O8 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
2-[[2-[[2,6-bis(oxiran-2-ylmethoxy)phenyl]methyl]-3-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C25H28O8/c1-3-22(30-12-16-8-26-16)20(23(4-1)31-13-17-9-27-17)7-21-24(32-14-18-10-28-18)5-2-6-25(21)33-15-19-11-29-19/h1-6,16-19H,7-15H2 |
Clave InChI |
IYKGZNGJPDBPGK-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=C(C(=CC=C2)OCC3CO3)CC4=C(C=CC=C4OCC5CO5)OCC6CO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)

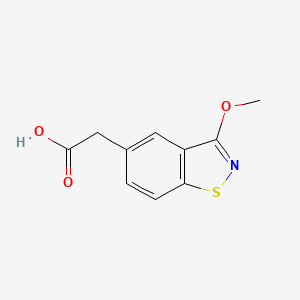
![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)

![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)

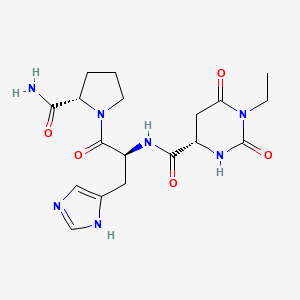
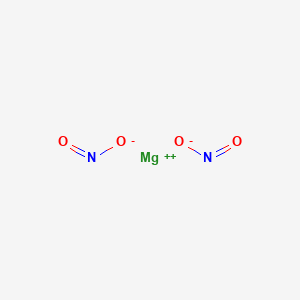
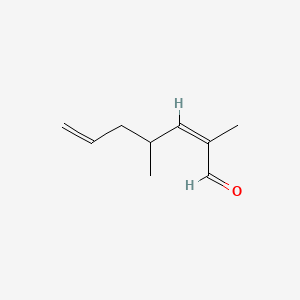
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)
